2-Chlorobenzophenone ethylene ketal

Descripción

BenchChem offers high-quality 2-Chlorobenzophenone ethylene ketal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobenzophenone ethylene ketal including the price, delivery time, and more detailed information at info@benchchem.com.

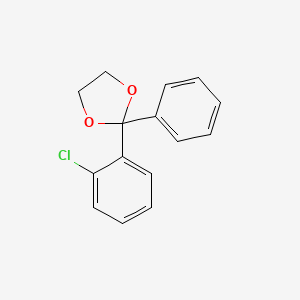

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXGGIMSWUGAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641495 | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-90-3 | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Chlorobenzophenone Ethylene Ketal: A Key Protecting Group in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chlorobenzophenone ethylene ketal, a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. Its primary role is to serve as a protecting group for the ketone functionality of 2-chlorobenzophenone, enabling selective reactions at other sites of a molecule during the development of complex drug candidates.

Core Concepts: The Role of Ketal Protection in Drug Development

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from interfering with reactions targeting other parts of the molecule. The ethylene ketal of 2-chlorobenzophenone exemplifies this strategy. By converting the ketone to a much less reactive ketal, chemists can perform a variety of chemical transformations on other parts of the molecule that would otherwise be incompatible with the presence of a ketone. This strategic protection is fundamental in the synthesis of complex molecules such as steroids and antibiotics.[1]

The use of an ethylene ketal as a protecting group is advantageous because it is stable under basic, nucleophilic, and reducing conditions, and can be readily removed (deprotected) under mild acidic conditions to regenerate the original ketone.[1]

Physicochemical Properties

Quantitative data for 2-Chlorobenzophenone ethylene ketal is not extensively reported in publicly available literature. However, data for the parent compound, 2-Chlorobenzophenone, and the isomeric 4-Chlorobenzophenone ethylene ketal are provided below for reference.

Table 1: Physicochemical Data of 2-Chlorobenzophenone Ethylene Ketal and Related Compounds

| Property | 2-Chlorobenzophenone Ethylene Ketal | 2-Chlorobenzophenone (Parent Compound) | 4-Chlorobenzophenone Ethylene Ketal (Isomer) |

| CAS Number | 760192-90-3[2] | 5162-03-8 | 2403-54-5 |

| Molecular Formula | C15H13ClO2[2] | C13H9ClO | C9H9ClO2 |

| Molecular Weight | 260.72 g/mol [2] | 216.66 g/mol | 184.62 g/mol [3] |

| Appearance | White solid[2] | White to off-white crystalline powder | Colorless to pale yellow liquid[3] |

| Melting Point | Not reported | 44-47 °C[4] | -37 °C[5] |

| Boiling Point | Not reported | 330 °C[4] | 267.8 °C at 760 mmHg; 136-139 °C at 13 Torr[3] |

| Density | Not reported | Not reported | 1.256 g/cm³ (predicted)[5] |

| Solubility | Soluble in organic solvents, insoluble in water.[3] | Soluble in organic solvents, slightly soluble in water. | Soluble in tetrahydrofuran and dichloromethane; insoluble in water.[3] |

Experimental Protocols

The synthesis of 2-Chlorobenzophenone ethylene ketal can be achieved through several methods. Below are two common protocols: a traditional method utilizing a Dean-Stark apparatus and a modern, microwave-assisted method.

Protocol 1: Traditional Synthesis using Dean-Stark Apparatus

This method relies on the acid-catalyzed reaction of 2-chlorobenzophenone with ethylene glycol. The removal of water via azeotropic distillation drives the reaction to completion.

Materials:

-

2-Chlorobenzophenone

-

Ethylene glycol (2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-chlorobenzophenone, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards ketal formation.

-

Continue refluxing until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude 2-Chlorobenzophenone ethylene ketal.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time compared to the traditional approach.

Materials:

-

2-Chlorobenzophenone (0.1 mol)

-

Ethylene glycol (0.5 mol)

-

p-Toluenesulfonic acid (PTSA) (0.003 mol)

-

Toluene (84 mL)

-

Microwave reactor equipped for reflux and water removal (e.g., with a Dean-Stark trap)

Procedure:

-

In a flask suitable for the microwave reactor, combine 2-chlorobenzophenone, ethylene glycol, PTSA, and toluene.[6]

-

Place the flask in the microwave reactor and set up for reflux with a Dean-Stark apparatus for azeotropic water removal.[6]

-

Irradiate the mixture with a constant power of 650 W for 3 hours, maintaining a boiling temperature of 118–120 °C.[6]

-

Monitor the reaction for completion (e.g., by TLC or GC-MS).

-

After completion, allow the mixture to cool.

-

Work-up the reaction mixture as described in Protocol 1 (neutralization, washing, drying, and solvent removal) to isolate the product.

Protocol 3: Deprotection of 2-Chlorobenzophenone Ethylene Ketal

The removal of the ethylene ketal protecting group is typically achieved by acid-catalyzed hydrolysis.

Materials:

-

2-Chlorobenzophenone ethylene ketal

-

Acetone or other suitable organic solvent

-

Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)

Procedure:

-

Dissolve the 2-Chlorobenzophenone ethylene ketal in a suitable organic solvent like acetone.

-

Add a dilute aqueous acid to the solution.

-

Stir the mixture at room temperature or with gentle heating. The progress of the deprotection can be monitored by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the deprotected 2-chlorobenzophenone.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using a protecting group in a multi-step synthesis.

Caption: Workflow for the protection, modification, and deprotection of 2-chlorobenzophenone.

Caption: Logical flow for the use of a ketal protecting group in organic synthesis.

Conclusion

2-Chlorobenzophenone ethylene ketal is a valuable tool for organic chemists, particularly those in the field of drug discovery and development. Its ability to mask the reactivity of a ketone functional group allows for greater flexibility and efficiency in the synthesis of complex molecules. The choice between traditional and microwave-assisted synthesis methods will depend on the specific requirements of the laboratory, including considerations of time, energy, and scale. A thorough understanding of the principles of protection and deprotection is essential for the successful application of this and other protecting groups in the synthesis of novel therapeutic agents.

References

- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzophenone ethylene ketal | 760192-90-3 [sigmaaldrich.com]

- 3. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Chlorobenzophenone Ethylene Ketal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chlorobenzophenone ethylene ketal, a key intermediate in various synthetic pathways. This document collates available data on its physical and spectral characteristics, alongside detailed experimental protocols for its synthesis.

Core Chemical and Physical Properties

2-Chlorobenzophenone ethylene ketal, systematically named 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane, is a halogenated organic compound. It presents as a white solid at room temperature.[1] While a specific melting point has not been definitively reported in the literature, a related compound, 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane, has a documented melting point of 65°C. The purity of commercially available 2-Chlorobenzophenone ethylene ketal is typically around 97%.

A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties of 2-Chlorobenzophenone Ethylene Ketal

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |

| CAS Number | 760192-90-3 | |

| Molecular Formula | C₁₅H₁₃ClO₂ | |

| Molecular Weight | 260.72 g/mol | |

| Physical Form | White Solid | |

| Boiling Point | 369.8 °C at 760 mmHg (Predicted) | |

| Density | 1.244 g/cm³ (Predicted) | |

| Refractive Index | 1.59 (Predicted) |

Synthesis of 2-Chlorobenzophenone Ethylene Ketal

The primary method for the synthesis of 2-Chlorobenzophenone ethylene ketal is the ketalization of 2-chlorobenzophenone with ethylene glycol. A highly efficient approach utilizes microwave-assisted synthesis in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene, with continuous removal of water via a Dean-Stark apparatus.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of benzophenone and acetophenone ethylene ketals.

Materials:

-

2-Chlorobenzophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

5% Sodium hydrogen carbonate solution

-

Water

-

Magnesium sulfate (anhydrous)

Equipment:

-

Microwave reactor equipped with a Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, a solution of 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol), and PTSA (0.003 mol) in toluene (84 mL) is prepared.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser and placed in a microwave reactor.

-

The reaction mixture is refluxed under microwave irradiation (e.g., constant 650 W) for a period of 3 hours, with the boiling temperature maintained at approximately 118–120 °C. The azeotropic removal of water is monitored.

-

After completion of the reaction, the mixture is allowed to cool to room temperature.

-

The reaction mixture is washed sequentially with a 5% aqueous sodium hydrogen carbonate solution (30 mL) and water (2 x 30 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue, 2-Chlorobenzophenone ethylene ketal, can be further purified by recrystallization or distillation in vacuo if necessary.

This method has been shown to achieve high conversion and yields for similar benzophenone ketals.

Below is a DOT script representing the logical workflow for the synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chlorophenyl and phenyl rings, likely in the range of 7.0-8.0 ppm. The four protons of the ethylene glycol moiety would appear as a multiplet, typically around 3.5-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the chlorine atom being influenced by its electronegativity. The quaternary ketal carbon would likely appear in the range of 90-110 ppm, and the two carbons of the ethylene group would be observed around 65 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic C-O stretching vibrations for the cyclic ether in the range of 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹, which is prominent in the starting material (2-chlorobenzophenone), would confirm the formation of the ketal.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at m/z 260.72. Fragmentation patterns would likely involve the loss of the ethylene ketal group and cleavage of the aromatic rings.

Chemical Reactivity and Potential Applications

As a ketal, 2-Chlorobenzophenone ethylene ketal serves as a protecting group for the carbonyl functionality of 2-chlorobenzophenone. This protection allows for chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with a ketone.

A key application of this compound is in the field of organic synthesis, particularly in the preparation of more complex molecules where the temporary masking of the reactive carbonyl group is necessary. The ketal can be deprotected under acidic conditions to regenerate the ketone.

The following diagram illustrates the protective role of the ethylene ketal group.

Conclusion

2-Chlorobenzophenone ethylene ketal is a valuable synthetic intermediate with well-defined, albeit not exhaustively documented, chemical properties. The microwave-assisted synthesis provides an efficient route to this compound. While a complete set of experimental spectral data is yet to be compiled in public literature, its structural features allow for reliable prediction of its spectral characteristics. The primary utility of this compound lies in its role as a protecting group, enabling a broader scope of synthetic transformations in the development of new chemical entities. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

Synthesis of 2-Chlorobenzophenone Ethylene Ketal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chlorobenzophenone ethylene ketal from 2-chlorobenzophenone, a critical protecting group strategy in multi-step organic syntheses. This document provides a comparative analysis of microwave-assisted and traditional synthetic methodologies, complete with detailed experimental protocols and quantitative data to inform procedural selection and optimization.

Overview of the Synthesis

The conversion of 2-chlorobenzophenone to its ethylene ketal is a fundamental protection reaction for the ketone functional group. This transformation is essential in synthetic pathways where the carbonyl group's reactivity would otherwise interfere with subsequent chemical modifications at other sites of the molecule. The reaction, a ketalization, involves the acid-catalyzed reaction of 2-chlorobenzophenone with ethylene glycol.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the desired product is crucial for successful synthesis, purification, and characterization.

| Property | 2-Chlorobenzophenone (Reactant) | 2-Chlorobenzophenone Ethylene Ketal (Product) |

| IUPAC Name | (2-chlorophenyl)(phenyl)methanone | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane |

| Molecular Formula | C₁₃H₉ClO | C₁₅H₁₃ClO₂ |

| Molecular Weight | 216.66 g/mol | 260.72 g/mol |

| Appearance | White to off-white crystalline powder | White solid |

| Melting Point | 44-47 °C | Not specified |

| Boiling Point | 330.6 °C | Not specified |

| CAS Number | 5162-03-8 | 760192-90-3 |

Comparative Analysis of Synthesis Methodologies

Two primary methods for the synthesis of 2-Chlorobenzophenone ethylene ketal are prevalent: traditional heating using a Dean-Stark apparatus and microwave-assisted synthesis. The choice of method can significantly impact reaction time, energy consumption, and potentially, product yield.

| Parameter | Microwave-Assisted Synthesis | Traditional Synthesis (Dean-Stark) |

| Reaction Time | 2-3 hours | Potentially longer (e.g., several hours to overnight) |

| Energy Source | Microwave Irradiation | Conventional Heating (e.g., heating mantle) |

| Water Removal | Azeotropic distillation with Dean-Stark | Azeotropic distillation with Dean-Stark |

| Reported Yield | 92-98% | Varies depending on substrate and conditions |

| Key Advantages | Rapid, high yield, energy efficient | Utilizes standard laboratory equipment |

Experimental Protocols

The following are detailed experimental protocols for both the microwave-assisted and traditional synthesis of 2-Chlorobenzophenone ethylene ketal.

Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the synthesis of benzophenone ethylene ketals under microwave irradiation.

Materials:

-

2-chlorobenzophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

5% Aqueous sodium hydrogen carbonate solution

-

Anhydrous magnesium sulfate

-

Microwave reactor equipped with a Dean-Stark apparatus

Procedure:

-

In a round-bottom flask, combine 2-chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol, 27.9 mL, 31.0 g), p-toluenesulfonic acid (0.003 mol, 0.57 g), and toluene (84 mL).

-

Assemble the flask with a Dean-Stark apparatus and a condenser, and place it in the microwave reactor.

-

Irradiate the reaction mixture with a constant power of 650 W for 3 hours, with the boiling temperature maintained at 118–120 °C. The water formed during the reaction will be collected in the Dean-Stark trap.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 30 mL of 5% aqueous sodium hydrogen carbonate solution, followed by two washes with 30 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or distillation in vacuo to yield 2-Chlorobenzophenone ethylene ketal.

Traditional Synthesis using Dean-Stark Apparatus

This protocol outlines the conventional heating method for ketalization.

Materials:

-

2-chlorobenzophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

Heating mantle

-

Dean-Stark apparatus

-

5% Aqueous sodium hydrogen carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzophenone in a suitable amount of toluene.

-

Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Perform an aqueous work-up as described in the microwave-assisted protocol (washing with sodium hydrogen carbonate and water).

-

Dry the organic layer, remove the solvent, and purify the product by recrystallization or distillation.

Experimental Workflow and Logic

The synthesis of 2-Chlorobenzophenone ethylene ketal follows a logical progression from starting materials to the final, purified product. This workflow is applicable to both the microwave-assisted and traditional heating methods, with the primary difference being the mode of energy input.

Caption: Experimental workflow for the synthesis of 2-Chlorobenzophenone ethylene ketal.

Conclusion

The synthesis of 2-Chlorobenzophenone ethylene ketal can be effectively achieved through both microwave-assisted and traditional heating methods. The microwave-assisted approach offers a significant reduction in reaction time with high yields, making it an attractive option for rapid synthesis. The traditional Dean-Stark method, while slower, remains a robust and reliable technique that utilizes standard laboratory apparatus. The choice of methodology will depend on the specific requirements of the research or development setting, including available equipment, desired throughput, and energy considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this important protected ketone.

An In-depth Technical Guide to 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane

Introduction

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane, also known by its common name 2-Chlorobenzophenone ethylene ketal, is a heterocyclic organic compound. It belongs to the family of 1,3-dioxolanes, which are cyclic ketals derived from the reaction of a ketone with ethylene glycol. This compound serves as a crucial intermediate in organic synthesis, primarily functioning as a protecting group for the ketone moiety of 2-chlorobenzophenone. The protection of the carbonyl group is a common strategy in multi-step syntheses to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The stability of the dioxolane ring to nucleophiles and bases makes it an effective protecting group, which can be removed under acidic conditions to regenerate the original ketone.

Chemical and Physical Properties

The physicochemical properties of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane[1] |

| CAS Number | 760192-90-3[1][2] |

| Molecular Formula | C15H13ClO2[1][2] |

| Molecular Weight | 260.72 g/mol [1][2][3] |

| Appearance | White solid |

| Purity | Typically ≥97% |

| Boiling Point | 369.8°C at 760 mmHg[1] |

| Density | 1.244 g/cm³[1] |

| Flash Point | 141.8°C[1] |

| Refractive Index | 1.59[1] |

Synthesis of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane

The primary method for the synthesis of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane is the acid-catalyzed ketalization of 2-chlorobenzophenone with ethylene glycol. This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the formation of the ketal.

Experimental Protocol: Acid-Catalyzed Ketalization

Objective: To synthesize 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane from 2-chlorobenzophenone and ethylene glycol.

Materials:

-

2-Chlorobenzophenone

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chlorobenzophenone (1 equivalent), ethylene glycol (1.2-2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.03 equivalents).[4][5]

-

Add a sufficient volume of toluene to the flask to allow for efficient reflux and azeotropic removal of water.[4][5]

-

Heat the reaction mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction. This can take several hours to days.[4]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[4]

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane.

Reaction Workflow

The synthesis of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane follows a well-established acid-catalyzed ketalization mechanism. The workflow involves the protection of the ketone, which can then be subjected to further reactions, followed by deprotection to regenerate the ketone.

Caption: Synthetic workflow for the use of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane as a protecting group.

Applications in Drug Development and Research

While specific biological activities of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane are not extensively documented, its role as a synthetic intermediate is significant. The 1,3-dioxolane moiety is present in various biologically active compounds, and derivatives of this compound could be explored for potential therapeutic applications.[6] For instance, the synthesis of complex molecules in drug discovery often requires the selective protection of functional groups. 2-Chlorobenzophenone itself is a precursor in the synthesis of some benzodiazepines, a class of psychoactive drugs.[7] Therefore, its protected form, the ethylene ketal, is a valuable tool for synthetic chemists in this field.

The general class of 1,3-dioxolanes has been investigated for a range of biological activities, including antifungal and antibacterial properties.[6] This suggests that while 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane is primarily used as a protecting group, further research could explore its potential as a scaffold for the development of new therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. 760192-90-3|2-Chlorobenzophenone ethylene ketal|BLDpharm [bldpharm.com]

- 3. 2-Chlorobenzophenone ethylene ketal | #5062 | Rieke Metals Products & Services [riekemetals.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

2-Chlorobenzophenone ethylene ketal molecular weight and formula

This document provides the core physicochemical properties of 2-Chlorobenzophenone ethylene ketal, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of 2-Chlorobenzophenone ethylene ketal are summarized below.

| Property | Value | Citations |

| Molecular Formula | C15H13ClO2 | [1][2][3] |

| Molecular Weight | 260.72 g/mol | [1][2][3][4] |

| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | [1][3] |

| CAS Number | 760192-90-3 | [1][2] |

Structural and Property Relationship

The following diagram illustrates the direct relationship between the compound and its key identifiers and properties.

References

An In-depth Technical Guide on the Solubility of 2-Chlorobenzophenone Ethylene Ketal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzophenone ethylene ketal. Due to the absence of specific quantitative solubility data in published literature, this document focuses on the fundamental principles governing its solubility, qualitative assessments derived from synthesis and purification methods, and standardized experimental protocols for determining solubility.

Introduction to 2-Chlorobenzophenone Ethylene Ketal

2-Chlorobenzophenone ethylene ketal is a derivative of 2-Chlorobenzophenone, where the ketone functional group is protected as an ethylene ketal. This modification significantly alters the molecule's physical properties, including its polarity, hydrogen bonding capability, and, consequently, its solubility profile. The structure consists of a dichlorophenyl group and a phenyl group attached to a central carbon, which is part of a 1,3-dioxolane ring. Understanding its solubility is crucial for its synthesis, purification, formulation, and use in various chemical applications.

Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1] The key structural features of 2-Chlorobenzophenone ethylene ketal that influence its solubility are:

-

Large Hydrocarbon Backbone: The two phenyl rings provide a significant non-polar character to the molecule.

-

Polar Ketal Group: The two oxygen atoms in the 1,3-dioxolane ring introduce polarity and can act as hydrogen bond acceptors.

-

Chlorine Atom: The chlorine atom adds to the molecular weight and introduces a slight polar C-Cl bond.

Overall, the molecule is predominantly non-polar and hydrophobic, but the ether linkages of the ketal group provide some affinity for moderately polar solvents. It is expected to be insoluble in water but soluble in a range of common organic solvents.

Qualitative Solubility Profile

While precise quantitative data is not available, the solvents used during the synthesis and purification of 2-Chlorobenzophenone ethylene ketal and its parent compound offer valuable qualitative insights into its solubility.

| Solvent | Role in Synthesis/Purification | Implied Solubility | Reference |

| Toluene | Reaction solvent for ketalization | High solubility, especially at elevated temperatures | [2][3][4] |

| Isopropanol | Reaction solvent | Good solubility | [5] |

| Diethyl Ether | Dilution/Washing solvent | High solubility | [5] |

| Petroleum Ether | Recrystallization solvent | Sparingly soluble at room temperature, more soluble when heated | [5] |

| Hexane | General non-polar solvent | Likely to be soluble, similar to petroleum ether | [1] |

This information suggests that 2-Chlorobenzophenone ethylene ketal has good solubility in non-polar aromatic solvents (toluene), ethers (diethyl ether), and alcohols (isopropanol), while exhibiting temperature-dependent solubility in aliphatic hydrocarbons like petroleum ether, making the latter suitable for recrystallization.

Experimental Protocol for Solubility Determination

A standard approach to qualitatively determine the solubility of a novel compound involves systematic testing in a series of solvents of varying polarity and pH.[6][7]

Objective: To classify the solubility of 2-Chlorobenzophenone ethylene ketal in common laboratory solvents.

Materials:

-

2-Chlorobenzophenone ethylene ketal

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), concentrated H₂SO₄.

Procedure:

-

Initial Solvent Test: Place approximately 25 mg of the compound into a small test tube.[6]

-

Add 0.75 mL of the selected solvent (e.g., water) in small portions.[6]

-

After each addition, shake the test tube vigorously for 60 seconds.[1]

-

Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.

-

Water Solubility: Begin by testing the compound's solubility in water. Given its structure, it is expected to be insoluble.

-

Ether Solubility: Test the compound's solubility in a non-polar organic solvent like diethyl ether. It is expected to be soluble.[6]

-

Acid-Base Solubility: If the compound is insoluble in water, test its solubility in acidic and basic solutions to identify any acidic or basic functional groups.[7][8]

-

Test with 5% NaOH: To identify strong or weak acidic groups.

-

Test with 5% NaHCO₃: To identify strongly acidic groups.

-

Test with 5% HCl: To identify basic groups (e.g., amines).[6]

-

-

Sulfuric Acid Test: For compounds insoluble in all the above, concentrated sulfuric acid can be used. Solubility in cold, concentrated H₂SO₄ suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.[6]

The expected outcome for 2-Chlorobenzophenone ethylene ketal is solubility in diethyl ether and insolubility in water, 5% HCl, 5% NaOH, and 5% NaHCO₃. It would likely be classified as a neutral, water-insoluble organic compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for solubility determination and a general synthesis pathway.

Caption: General workflow for classifying an organic compound based on its solubility.

Caption: Generalized synthesis workflow for 2-Chlorobenzophenone Ethylene Ketal.

References

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis routes of 2-Chlorobenzophenone [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

The Strategic Application of 2-Chlorobenzophenone Ethylene Ketal in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, ketals serve as robust shields for carbonyl functionalities against a variety of reaction conditions. This technical guide delineates the role and application of 2-Chlorobenzophenone ethylene ketal, a key intermediate for the temporary masking of the ketone moiety in 2-Chlorobenzophenone. This guide provides detailed experimental protocols, quantitative data, and logical workflows to facilitate its effective implementation in complex synthetic routes.

Core Principles: The Role of the Ethylene Ketal Protecting Group

The fundamental utility of the ethylene ketal protecting group lies in its ability to transform a reactive ketone into a significantly less reactive cyclic diether. This transformation is crucial when subsequent chemical modifications are intended at other sites of a multifunctional molecule, especially when those modifications involve nucleophilic or basic reagents that would otherwise attack the carbonyl group.

The protection of a ketone, such as 2-Chlorobenzophenone, is typically achieved by an acid-catalyzed reaction with ethylene glycol. The resulting 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane is stable under a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases. The carbonyl functionality can be readily regenerated by hydrolysis under acidic conditions, making the ethylene ketal an efficient and reversible protecting group.

Data Presentation: Synthesis and Deprotection Parameters

The following tables summarize the key quantitative data associated with the formation (protection) and cleavage (deprotection) of 2-Chlorobenzophenone ethylene ketal. The data for the synthesis is based on optimized microwave-assisted procedures that offer significant advantages in terms of reaction time and yield over traditional methods.

Table 1: Synthesis of 2-Chlorobenzophenone Ethylene Ketal

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzophenone | - |

| Reagents | Ethylene glycol, p-Toluenesulfonic acid (PTSA) | |

| Solvent | Toluene | |

| Method | Microwave-assisted synthesis with azeotropic removal of water | |

| Reaction Time | 2-3 hours | [1] |

| Temperature | Reflux (boiling point of toluene: 118-120 °C) | |

| Yield | 92-98% (for analogous benzophenones) | [1] |

Table 2: Deprotection of 2-Chlorobenzophenone Ethylene Ketal

| Parameter | Value | Reference |

| Starting Material | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | - |

| Reagents | Aqueous acid (e.g., HCl, H₂SO₄) | General knowledge |

| Solvent | Acetone, Tetrahydrofuran (THF), or other suitable organic solvents | General knowledge |

| Method | Acid-catalyzed hydrolysis | General knowledge |

| Reaction Time | Typically several hours, monitorable by TLC | General knowledge |

| Temperature | Room temperature to reflux, depending on substrate and acid strength | General knowledge |

| Yield | Generally high to quantitative | General knowledge |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of 2-Chlorobenzophenone.

Protocol 1: Synthesis of 2-Chlorobenzophenone Ethylene Ketal (Microwave-Assisted)[1][2]

-

Apparatus Setup: A microwave reactor equipped with a Dean-Stark apparatus for the azeotropic removal of water is assembled.

-

Reagent Charging: To a reaction vessel, add 2-Chlorobenzophenone (0.1 mol), ethylene glycol (0.5 mol, 27.9 mL), p-toluenesulfonic acid (PTSA) (0.003 mol, 0.57 g), and toluene (84 mL).

-

Reaction Conditions: The reaction mixture is subjected to microwave irradiation (e.g., 650 W) and heated to reflux (118-120 °C) for 3 hours, with continuous removal of water via the Dean-Stark trap.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a 5% aqueous sodium bicarbonate solution (30 mL) followed by water (2 x 30 mL).

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or vacuum distillation to yield 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane.

Protocol 2: Deprotection of 2-Chlorobenzophenone Ethylene Ketal (General Procedure)

-

Reaction Setup: To a solution of 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane in a suitable organic solvent (e.g., acetone or THF), add a catalytic amount of a strong acid (e.g., 1M aqueous HCl or H₂SO₄).

-

Reaction Monitoring: The reaction is stirred at room temperature or gently heated, and its progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: The reaction mixture is neutralized with a weak base (e.g., saturated aqueous sodium bicarbonate solution) and the organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the deprotected 2-Chlorobenzophenone. Further purification can be performed by chromatography or recrystallization if necessary.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for a multi-step synthesis where 2-Chlorobenzophenone ethylene ketal is used as a protecting group to enable a selective reaction on another part of a hypothetical molecule.

Caption: A logical workflow demonstrating the use of 2-Chlorobenzophenone ethylene ketal as a protecting group.

Conclusion

2-Chlorobenzophenone ethylene ketal serves as an invaluable tool in the arsenal of synthetic organic chemists, particularly in the fields of pharmaceutical and materials science. Its straightforward and high-yielding synthesis, coupled with its stability under a variety of non-acidic conditions and its facile removal, makes it an ideal choice for the protection of the ketone functionality in 2-Chlorobenzophenone. The detailed protocols and workflow provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this protecting group strategy into their synthetic endeavors, thereby enabling the construction of complex and novel molecular entities.

References

An In-depth Technical Guide to the Mechanism of Ketal Formation with Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the formation of ketals using ethylene glycol. This reaction is of paramount importance in organic synthesis, particularly in the context of drug development, where it serves as a robust method for the protection of ketone functionalities.

Core Mechanism of Acid-Catalyzed Ketal Formation

The formation of a cyclic ketal from a ketone and ethylene glycol is a reversible, acid-catalyzed reaction. The mechanism proceeds through a series of protonation and nucleophilic attack steps, culminating in the formation of a stable five-membered dioxolane ring. The equilibrium of this reaction is typically shifted towards the product by removing the water generated during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[1]

The overall reaction can be summarized as follows:

Ketone + Ethylene Glycol ⇌ Cyclic Ketal + Water

The detailed step-by-step mechanism involves the following key stages:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1][2]

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[1] This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[1]

-

Intramolecular Cyclization: The lone pair of electrons on the other hydroxyl group of the ethylene glycol moiety attacks the carbon atom, displacing the water molecule and forming a five-membered ring.[1]

-

Deprotonation: Finally, a base removes the proton from the remaining oxonium ion to regenerate the acid catalyst and yield the neutral cyclic ketal.[1]

Caption: Acid-catalyzed mechanism of cyclic ketal formation.

Quantitative Data on Ketal Formation

The efficiency of ketal formation is influenced by several factors, including the substrate, catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Ketalization of Various Ketones with Ethylene Glycol

| Ketone | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetone | p-TsOH (0.01-0.5) | Excess Acetone | 8 | 99.1 | [3] |

| Acetophenone | p-TsOH (3) | Toluene | 2 (Microwave) | 94-98 | [4] |

| 4-Chloroacetophenone | p-TsOH (3) | Toluene | 2 (Microwave) | 98 | [4] |

| 4-Methoxyacetophenone | p-TsOH (3) | Toluene | 2 (Microwave) | 95 | [4] |

| Benzophenone | p-TsOH (3) | Toluene | 3 (Microwave) | 94-98 | [5] |

| 4-Chlorobenzophenone | p-TsOH (3) | Toluene | 3 (Microwave) | 98 | [5] |

| Cyclohexanone | SiO2-SO3H | Solvent-free | 0.1 (Microwave) | 98.5 | [6] |

| Ethyl Acetoacetate | p-TsOH | Toluene | - | 53.1 |

Note: p-TsOH refers to p-toluenesulfonic acid.

Table 2: Spectroscopic Data for Representative Ethylene Ketals

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| α-Chloroacetophenone ethylene ketal | 3.75 (s, 2H), 3.90-3.92 (m, 2H), 4.15-4.19 (m, 2H), 7.25-7.39 (m, 3H), 7.51-7.53 (m, 2H) | - | - |

| α-Bromo-3-nitroacetophenone ethylene ketal | 3.63 (s, 2H), 3.90-3.93 (m, 2H), 4.20-4.24 (m, 2H), 7.55 (t, 1H), 7.86 (d, 1H), 8.20 (d, 1H), 8.39 (s, 1H) | - | - |

| Ketones (general α-protons) | 2.0-2.7 | - | - |

| Ketones (general C=O) | - | 190-220 | 1665-1715 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of ethylene ketals.

Microwave-Assisted Synthesis of Acetophenone Ethylene Ketal[4]

Materials:

-

Acetophenone (0.1 mol)

-

Ethylene glycol (0.5 mol, 27.9 mL)

-

p-Toluenesulfonic acid (p-TsOH) (0.003 mol, 0.57 g)

-

Toluene (84 mL)

-

5% Aqueous sodium hydrogen carbonate solution

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of acetophenone, ethylene glycol, and p-TsOH in toluene is placed in a flask equipped with a Dean-Stark apparatus.

-

The reaction mixture is refluxed in a microwave reactor with a constant power of 500 W for 2 hours. The boiling temperature is maintained at 118–120 °C.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is washed with 30 mL of 5% aqueous sodium hydrogen carbonate solution, followed by two washes with 30 mL of water.

-

The organic layer is dried over anhydrous MgSO4 and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by distillation in vacuo to yield the acetophenone ethylene ketal.

Conventional Synthesis of a Cyclic Ketal of Acetophenone[2]

Materials:

-

Acetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Benzene or Toluene

Procedure:

-

Acetophenone, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid are dissolved in benzene or toluene.

-

The mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

-

The crude product can be purified by distillation or column chromatography.

Caption: A typical experimental workflow for ketal synthesis.

Applications in Drug Development

The protection of carbonyl groups as ketals is a critical strategy in the multi-step synthesis of complex pharmaceutical compounds. This strategy prevents the highly reactive ketone functionality from undergoing undesired reactions while other parts of the molecule are being modified. The stability of the ketal protecting group under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for a wide range of synthetic transformations.[7]

Conclusion

The acid-catalyzed formation of ketals from ketones and ethylene glycol is a fundamental and widely utilized reaction in organic synthesis. A thorough understanding of its mechanism, optimal reaction conditions, and experimental procedures is essential for researchers and professionals in the field of drug development and discovery. The use of modern techniques such as microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields. The quantitative data and protocols presented in this guide serve as a valuable resource for the efficient application of this important protective group strategy.

References

- 1. youtube.com [youtube.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

Spectroscopic and Synthetic Insights into 2-Chlorobenzophenone Ethylene Ketal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 2-Chlorobenzophenone ethylene ketal, with the IUPAC name 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents data from closely related analogs to provide valuable reference points for researchers.

Chemical Structure and Properties

2-Chlorobenzophenone ethylene ketal is a derivative of 2-chlorobenzophenone, where the carbonyl group is protected as a cyclic ketal using ethylene glycol. This modification is crucial in multi-step organic syntheses to prevent the carbonyl group from undergoing unwanted reactions.

| Property | Value |

| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane |

| CAS Number | 760192-90-3 |

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

Spectroscopic Data (Reference Compounds)

While specific experimental spectra for 2-Chlorobenzophenone ethylene ketal were not found, the following tables summarize the spectroscopic data for the parent ketone, 2-Chlorobenzophenone, and the parent ketal, 2-phenyl-1,3-dioxolane. This information can be used to predict the expected spectral features of the target molecule.

NMR Spectroscopy

Table 1: ¹H and ¹³C NMR Data of Reference Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Chlorobenzophenone | CDCl₃ | 7.85-7.30 (m, 9H, Ar-H) | 195.5 (C=O), 138.4, 137.2, 132.8, 131.6, 131.4, 130.1, 129.8, 128.5, 126.9 |

| 2-Phenyl-1,3-dioxolane | CDCl₃ | 7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.15-4.00 (m, 4H, O-CH₂-CH₂-O) | 138.5 (Ar C), 129.2 (Ar CH), 128.5 (Ar CH), 126.5 (Ar CH), 103.8 (O-CH-O), 65.4 (O-CH₂) |

Note: The expected ¹H NMR spectrum of 2-Chlorobenzophenone ethylene ketal would likely show complex multiplets for the aromatic protons, similar to 2-chlorobenzophenone, and a characteristic multiplet for the ethylene glycol protons around 4.0 ppm. The ¹³C NMR would show a signal for the ketal carbon (O-C-O) typically above 100 ppm and signals for the ethylene glycol carbons around 65 ppm, while the carbonyl signal around 195 ppm would be absent.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions of Reference Compounds

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| 2-Chlorobenzophenone | C=O (ketone) | 1670 (strong) |

| C-Cl (aryl) | 750 (strong) | |

| C-H (aromatic) | 3100-3000 (medium) | |

| 2-Phenyl-1,3-dioxolane | C-O (ether) | 1200-1050 (strong, multiple bands) |

| C-H (aromatic) | 3100-3000 (medium) | |

| C-H (aliphatic) | 3000-2850 (medium) |

Note: The IR spectrum of 2-Chlorobenzophenone ethylene ketal is expected to show strong C-O stretching bands characteristic of the dioxolane ring and the absence of the strong C=O stretching band of the starting ketone.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Reference Compounds

| Compound | Ionization Mode | Key m/z values |

| 2-Chlorobenzophenone | EI | 216 (M⁺), 181, 139, 111, 77 |

| 2-Phenyl-1,3-dioxolane | EI | 150 (M⁺), 149, 105, 77, 51 |

Note: The mass spectrum of 2-Chlorobenzophenone ethylene ketal would be expected to show a molecular ion peak at m/z 260. Fragmentation would likely involve the loss of fragments from the dioxolane ring and the chlorinated phenyl group.

Experimental Protocols

A general and efficient method for the synthesis of benzophenone ethylene ketals involves the reaction of the corresponding benzophenone with ethylene glycol in the presence of an acid catalyst, often with azeotropic removal of water.

Synthesis of Benzophenone Ethylene Ketals

-

Materials: Benzophenone (e.g., 2-Chlorobenzophenone), ethylene glycol, p-toluenesulfonic acid (PTSA) or another suitable acid catalyst, and a solvent such as toluene.

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and magnetic stirrer.

-

Procedure:

-

To a solution of the benzophenone in toluene, add an excess of ethylene glycol and a catalytic amount of PTSA.

-

Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired ketal.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis and the general workflow.

Caption: Logical flow of synthesis and spectroscopic analysis.

Caption: General workflow for spectroscopic characterization.

Commercial Suppliers of 2-Chlorobenzophenone Ethylene Ketal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-Chlorobenzophenone ethylene ketal (CAS No. 760192-90-3), a key building block in organic synthesis. This document outlines key commercial suppliers, provides a detailed synthesis protocol, and illustrates its application in multi-step synthesis through logical diagrams.

Commercial Availability and Supplier Data

2-Chlorobenzophenone ethylene ketal, also known as 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane, is readily available from several commercial chemical suppliers. The following table summarizes key quantitative data from prominent suppliers to facilitate comparison and procurement decisions. Please note that availability and lead times are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Number | Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | RIE156319239 | 97%[1] | Inquire | White solid[1] |

| Rieke Metals | 5062 | Inquire | Inquire | Inquire |

| BLDpharm | Inquire | Inquire | Inquire | Inquire |

| Dayang Chem (Hangzhou) Co., Ltd. | Inquire | Inquire | Inquire | Inquire |

Data is based on publicly available information and may require direct inquiry for the most current details.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier is a critical step in the procurement of chemical reagents for research and development. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a commercial chemical supplier.

Experimental Protocol: Synthesis of Benzophenone Ethylene Ketals

The following is an adapted experimental protocol for the synthesis of benzophenone ethylene ketals, based on a microwave-assisted method. This procedure can be applied for the synthesis of 2-Chlorobenzophenone ethylene ketal from 2-Chlorobenzophenone.

Materials:

-

Benzophenone (e.g., 2-Chlorobenzophenone)

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

5% Sodium hydrogen carbonate solution

-

Water

-

Magnesium sulfate (anhydrous)

Equipment:

-

Microwave reactor equipped with a Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the benzophenone (0.1 mol), ethylene glycol (0.5 mol, 27.9 mL, 31.0 g), and p-toluenesulfonic acid (0.003 mol, 0.57 g).

-

Add toluene (84 mL) to the flask.

-

Place the flask in a microwave reactor equipped with a Dean-Stark apparatus and a reflux condenser.

-

Irradiate the mixture with a constant microwave power (e.g., 650 W) and reflux for a specified time (e.g., 3 hours), with azeotropic removal of water. The boiling temperature should be maintained around 118–120 °C.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous sodium hydrogen carbonate solution (30 mL).

-

Wash the organic layer with water (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The resulting residue can be further purified by recrystallization or vacuum distillation to yield the desired benzophenone ethylene ketal.

Role in Drug Development: Ketal Protection in Multi-Step Synthesis

2-Chlorobenzophenone ethylene ketal serves as a protected form of 2-Chlorobenzophenone. The ethylene ketal group is a robust protecting group for the ketone functionality, which is stable under various reaction conditions, particularly those involving nucleophiles and bases. This protection strategy is crucial in multi-step organic syntheses, a common practice in drug development.

For instance, derivatives of 2-aminobenzophenone are precursors to the synthesis of benzodiazepines, a class of psychoactive drugs.[2][3] The synthesis of drugs like Prazepam involves the acylation of 2-amino-5-chlorobenzophenone.[2][3] While 2-Chlorobenzophenone ethylene ketal is not directly a precursor to Prazepam, the principle of protecting a reactive carbonyl group is fundamental in such syntheses to prevent unwanted side reactions and achieve the desired chemical transformation on other parts of the molecule.

The following diagram illustrates the general principle of using a ketal protecting group in a multi-step synthesis.

Caption: Role of ketal protection in a multi-step chemical synthesis.

References

An In-depth Technical Guide on the Safety and Handling of 2-Chlorobenzophenone Ethylene Ketal

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for the parent compound, 2-Chlorobenzophenone, and general knowledge of related chemical classes. There is a significant lack of specific toxicological and safety data for 2-Chlorobenzophenone Ethylene Ketal. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

2-Chlorobenzophenone Ethylene Ketal is a derivative of 2-Chlorobenzophenone, where the ketone functional group is protected as a cyclic ketal. This modification is a common strategy in multi-step organic synthesis to prevent the ketone from participating in reactions targeting other parts of a molecule. While this protection strategy is synthetically useful, it also alters the molecule's physical, chemical, and potentially toxicological properties. This guide provides a summary of the available safety and handling information, drawing from data on the parent compound and the general chemical class of ketals.

Chemical and Physical Properties

Limited specific data is available for 2-Chlorobenzophenone Ethylene Ketal. The properties of the parent compound, 2-Chlorobenzophenone, are provided for context and as a basis for preliminary hazard assessment.

Table 1: Physicochemical Properties of 2-Chlorobenzophenone Ethylene Ketal

| Property | Value | Source |

| IUPAC Name | 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | [1] |

| CAS Number | 760192-90-3 | [1] |

| Molecular Formula | C15H13ClO2 | [1] |

| Molecular Weight | 260.72 g/mol | [1] |

| Physical Form | White solid | [1] |

| Purity | 97% | [1] |

Table 2: Physicochemical Properties of 2-Chlorobenzophenone (Parent Compound)

| Property | Value | Source |

| CAS Number | 5162-03-8 | [2] |

| Molecular Formula | C13H9ClO | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| Boiling Point | 330 °C | |

| Melting Point | 44-47 °C |

Hazard Identification and Toxicological Information

No specific toxicological studies on 2-Chlorobenzophenone Ethylene Ketal were found. Therefore, a precautionary approach is necessary, treating the compound as potentially hazardous. The hazard profile of the parent compound, 2-Chlorobenzophenone, should be considered as a starting point for risk assessment.

3.1 Extrapolated Hazards from 2-Chlorobenzophenone

The Globally Harmonized System (GHS) classification for 2-Chlorobenzophenone indicates several potential hazards.[2] It is prudent to assume that the ketal derivative may exhibit similar, though not identical, properties.

Table 3: GHS Hazard Classification for 2-Chlorobenzophenone

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 78838[2]

3.2 General Hazards of Ketals

The ILO Encyclopaedia of Occupational Health and Safety notes that halogen-substituted aldehydes and ketals can cause primary irritation of the skin, eyes, and respiratory system.[3] The presence of the chloro- group on the phenyl ring of 2-Chlorobenzophenone Ethylene Ketal suggests that this compound may have irritant properties.

Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific data and the potential for irritation and other health effects, stringent safety protocols should be followed when handling 2-Chlorobenzophenone Ethylene Ketal.

4.1 Engineering Controls

-

Handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

4.2 Personal Protective Equipment (PPE)

A standard PPE protocol for handling potentially hazardous chemicals should be implemented.

Caption: Personal Protective Equipment (PPE) Workflow.

4.3 Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures

These first aid measures are based on the potential hazards extrapolated from 2-Chlorobenzophenone.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent entry into waterways. Contain the spill and collect the material for disposal.

Synthesis and Potential Hazards

The formation of an ethylene ketal from a ketone is a reversible reaction, often catalyzed by acid. This relationship is important for understanding the chemical's stability and potential for reversion to the parent ketone.

Caption: Synthesis relationship of the ketal.

The synthesis of benzophenone ethylene ketals can be achieved by reacting the ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), with azeotropic removal of water.[4] Hazards associated with the synthesis may include:

-

Corrosive Acids: Handling of acid catalysts requires appropriate PPE.

-

Flammable Solvents: Toluene is often used as a solvent and is flammable.

-

Reaction Conditions: Microwave-assisted synthesis can lead to rapid pressure buildup if not properly controlled.[4]

Experimental Protocols

Specific experimental protocols for the safety and handling of 2-Chlorobenzophenone Ethylene Ketal are not available in the searched literature. Researchers should develop standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information in this guide. An example of a relevant synthetic protocol is provided below for context.

Example Synthetic Protocol: Microwave-Assisted Synthesis of Benzophenone Ethylene Ketals [4]

-

Materials: Benzophenone (0.1 mol), ethylene glycol (0.5 mol), p-toluenesulfonic acid (0.003 mol), toluene (84 mL).

-

Apparatus: Microwave reactor equipped with a Dean-Stark apparatus.

-

Procedure:

-

Combine the benzophenone, ethylene glycol, PTSA, and toluene in a reaction vessel.

-

Place the vessel in the microwave reactor.

-

Irradiate with a constant power (e.g., 650 W) to maintain reflux (approx. 118-120 °C) for a specified time (e.g., 3 hours), with continuous removal of water via the Dean-Stark trap.

-

After cooling, the reaction mixture is worked up to isolate the ketal product.

-

Note: This is a general procedure and must be adapted and optimized for the specific substrate and equipment. A thorough safety review must be conducted before carrying out any chemical synthesis.

Conclusion

Due to the absence of specific toxicological data for 2-Chlorobenzophenone Ethylene Ketal, a high degree of caution is warranted. The safety and handling procedures should be based on the known hazards of the parent compound, 2-Chlorobenzophenone, and the general properties of halogenated cyclic ketals. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. A comprehensive risk assessment is mandatory before any work with this compound commences.

References

Application Notes and Protocols for the Use of 2-Chlorobenzophenone Ethylene Ketal in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. The use of protecting groups is often essential when working with multifunctional molecules to prevent unwanted side reactions. This document provides detailed application notes and protocols for the utilization of 2-Chlorobenzophenone ethylene ketal in Grignard reactions. The ethylene ketal serves as a robust protecting group for the ketone functionality, allowing for the selective formation of a Grignard reagent from the aryl chloride. This intermediate can then be reacted with various electrophiles to construct complex molecular architectures. Subsequent deprotection of the ketal regenerates the benzophenone moiety, yielding a final product with a newly introduced substituent.

Core Concepts and Workflow

The overall strategy involves a three-step process:

-

Formation of the Grignard Reagent: The aryl chloride of 2-Chlorobenzophenone ethylene ketal is converted into the corresponding Grignard reagent by reaction with magnesium metal. The ketal protecting group remains intact under these conditions.

-

Reaction with an Electrophile: The newly formed Grignard reagent, a potent nucleophile, is then reacted with a suitable electrophile to form a new carbon-carbon or carbon-heteroatom bond.

-

Deprotection: The ethylene ketal protecting group is removed under acidic conditions to regenerate the ketone functionality in the final product.

The logical workflow for this process is illustrated in the diagram below.

Caption: General workflow for the Grignard reaction of 2-Chlorobenzophenone ethylene ketal.

Experimental Protocols

Protocol 1: Formation of the Grignard Reagent from 2-Chlorobenzophenone Ethylene Ketal

This protocol details the formation of the Grignard reagent from the aryl chloride in the presence of the ethylene ketal protecting group.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Chlorobenzophenone ethylene ketal | 260.72 | 2.61 g | 0.01 | Ensure it is dry. |

| Magnesium turnings | 24.31 | 0.29 g | 0.012 | Activate before use. |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | Freshly distilled from a suitable drying agent. |

| Iodine | 253.81 | 1 crystal | catalytic | To initiate the reaction. |

Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from quenching the reaction.

-

Activation of Magnesium: Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until violet vapors of iodine are observed. This process helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation of Grignard Formation: Add 5 mL of anhydrous THF to the flask containing the activated magnesium. In the dropping funnel, prepare a solution of 2-Chlorobenzophenone ethylene ketal (2.61 g, 0.01 mol) in 15 mL of anhydrous THF.

-

Addition of Aryl Halide: Add approximately 1-2 mL of the 2-Chlorobenzophenone ethylene ketal solution from the dropping funnel to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.

-

Completion of Grignard Formation: Once the reaction has initiated, add the remaining solution of 2-Chlorobenzophenone ethylene ketal dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution of the Grignard reagent is used directly in the next step.

Protocol 2: Reaction of the Ketal-Protected Grignard Reagent with an Electrophile (Example: Acetone)

This protocol describes the reaction of the prepared Grignard reagent with acetone to form a tertiary alcohol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Grignard Reagent Solution | - | ~20 mL | ~0.01 | From Protocol 1. |

| Acetone | 58.08 | 0.73 mL (0.58 g) | 0.01 | Anhydrous, freshly distilled. |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | For dilution. |

| Saturated aq. NH4Cl solution | - | 20 mL | - | For quenching. |

| Diethyl ether | - | 50 mL | - | For extraction. |

| Anhydrous MgSO4 or Na2SO4 | - | - | - | For drying. |

Procedure:

-

Preparation of Electrophile Solution: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of anhydrous acetone (0.73 mL, 0.01 mol) in 10 mL of anhydrous THF.

-

Addition of Grignard Reagent: Cool the acetone solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution from Protocol 1 to the acetone solution via a cannula or a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-